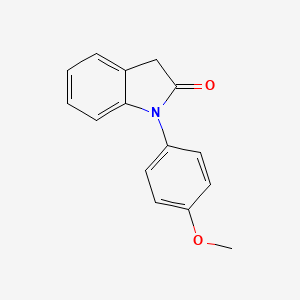

1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxyphenyl)-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-18-13-8-6-12(7-9-13)16-14-5-3-2-4-11(14)10-15(16)17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZNUBBBIPNJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537392 | |

| Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19621-24-0 | |

| Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one, also known as 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one, is an indole derivative that has garnered attention for its diverse biological activities. This compound's structure features a methoxyphenyl group attached to an indole core, which enhances its solubility and biological efficacy. Its primary mechanisms of action involve interactions with tubulin and modulation of various signaling pathways.

The compound primarily targets tubulin , disrupting its polymerization. This interaction leads to significant alterations in microtubule dynamics, which are crucial for proper cell division. The disruption causes cell cycle arrest and can trigger apoptosis in cancer cells.

Biochemical Pathways

This compound influences several biochemical pathways by interacting with enzymes such as kinases and phosphatases. These interactions can modulate cellular signaling pathways, affecting processes like gene expression and DNA repair mechanisms.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Properties : It has shown effectiveness in inhibiting tumor cell growth through its action on tubulin. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate significant anticancer potential across various cancer cell lines .

- Antimicrobial Activity : Research indicates that derivatives of indole compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

- Antiviral Effects : Some studies have reported activity against viral infections, suggesting potential applications in antiviral drug development .

Anticancer Studies

A study evaluating the anticancer effects of this compound demonstrated that the compound significantly inhibited the proliferation of several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 12.5 | |

| HepG2 (Liver Cancer) | 10.0 |

These results indicate a promising therapeutic potential for this compound in treating various forms of cancer.

Mechanistic Insights

Further investigations into the mechanism revealed that treatment with the compound led to increased levels of apoptotic markers in treated cells compared to controls. Flow cytometry analysis confirmed a significant increase in early and late apoptotic cells following exposure to this compound.

科学研究应用

Biological Activities

1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one exhibits significant biological activities. Interaction studies reveal that this compound primarily targets tubulin. By binding to tubulin, it disrupts its polymerization process, affecting microtubule dynamics essential for cell division. This interaction leads to significant biochemical changes that can trigger apoptosis in cancer cells. Additionally, it has been observed to influence various enzyme activities and signaling pathways by interacting with specific kinases and phosphatases.

Medicinal Chemistry

This compound is explored for its potential as an anticancer agent and for treating other diseases due to its diverse biological activities.

Analogues

Several compounds share structural similarities with this compound.

Structural Analogues of this compound

| Compound Name | Unique Features |

|---|---|

| 3-Aminoindole | Lacks the methoxy group; primarily studied for neuroprotective effects |

| Indomethacin | A nonsteroidal anti-inflammatory drug; exhibits different mechanisms of action |

| 5-Methoxyindole | Lacks the dihydro structure; known for its role in serotonin synthesis |

Uniqueness

相似化合物的比较

Structural Modifications and Substitution Patterns

Compound 1 : (3Z)-3-[(4-Methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (JK3-37)

- Structure : Features a 4-methoxyphenyl group attached via a methylidene bridge at the 3-position.

- Synthesis: Prepared by refluxing (3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one with 4-anisidine in ethanol .

Compound 2 : 3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

- Structure : Contains a hydroxyl group and a 4-methylphenyl-substituted ethyl ketone at the 3-position.

- Key Differences : The hydroxyl and ketone groups increase polarity, likely improving solubility but reducing membrane permeability compared to the methoxy-substituted target compound .

Compound 3 : 1-(2,6-Dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one

- Structure: Incorporates a dichlorobenzyl group at the 1-position and an imino-linked 4-methoxyphenyl group at the 3-position.

- Key Differences : The dichlorobenzyl substituent introduces steric bulk and electron-withdrawing effects, which may alter binding affinity in biological systems .

Quantum Chemical Descriptors (DFT Studies)

Compounds with similar scaffolds exhibit distinct electronic properties:

- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one : Highest occupied molecular orbital (HOMO) energy = -8.723 eV, indicating lower electron-donating capacity .

- (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one : Lower HOMO energy (-8.171 eV) suggests reduced reactivity compared to methoxy-substituted analogs .

Physicochemical Properties

常见问题

Q. What experimental approaches validate isomer-specific bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。